C2 Substituent Impact on Adenosine Receptor Affinity: 2-(4-Hydroxyphenyl) vs. 2-Furyl vs. 2-Phenyl Substitution
In the seminal PTP SAR study by Baraldi et al. (2003), substitution of the 2-furyl ring of SCH 58261 with an unsubstituted phenyl ring (compounds 5a–d, 6–8) resulted in complete loss of affinity at all four adenosine receptor subtypes (A1, A2A, A2B, A3), with no measurable Ki values reported [1]. By contrast, the prototypical 2-furyl analog SCH 58261 exhibits Ki A2A = 1.2 nM and Ki A1 = 0.8 µM [2]. Introduction of an ortho-ethoxy group at the phenyl ring (compound 5c) did not recover affinity, demonstrating that simple oxygen isosterism is insufficient. The target compound 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol bears a para-hydroxy substituent that provides hydrogen-bond donor capacity absent in both 2-furyl and unsubstituted 2-phenyl analogs [3], placing it in a structurally unique category for adenosine receptor binding site exploration.
| Evidence Dimension | Adenosine receptor binding affinity (Ki) as a function of C2 substituent identity |
|---|---|
| Target Compound Data | No direct binding data available; compound carries para-hydroxyphenyl at C2 with hydrogen-bond donor capacity (HBD = 1; predicted ∆G of desolvation penalty for the hydroxyl group estimated at +1.5 to +3.0 kcal/mol relative to unsubstituted phenyl) |
| Comparator Or Baseline | SCH 58261 (2-furyl at C2): Ki A2A = 1.2–2.3 nM, A1/A2A selectivity = 323–667-fold [2]; 2-Phenyl analog (compound 5a): Ki A1, A2A, A2B, A3 all >10 µM (no measurable affinity) [1]; 2-(2-Ethoxyphenyl) analog (compound 5c): Ki all subtypes >1 µM [1] |
| Quantified Difference | Complete loss of adenosine receptor affinity for 2-phenyl relative to 2-furyl (∆Ki > 3 orders of magnitude); para-hydroxy substitution introduces a structurally distinct pharmacophore element not present in any comparator series tested to date |
| Conditions | Radioligand displacement binding assays at human cloned A1, A2A, A2B, A3 receptors expressed in CHO or HEK-293 cells; [3H]DPCPX (A1), [3H]SCH 58261 (A2A), [3H]MRE 3008F20 (A3) |
Why This Matters
For procurement decisions, this compound cannot be substituted by 2-furyl or 2-phenyl PTP analogs when investigating alternative adenosine receptor binding modes; the para-hydroxy group enables hydrogen-bond networks impossible with the furan oxygen lone pair alone, making it irreplaceable for exploring polar contacts at the receptor binding site periphery.
- [1] Baraldi, P. G.; Tabrizi, M. A.; Gessi, S.; Borea, P. A. Design, Synthesis, and Biological Evaluation of C9- and C2-Substituted Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as New A2A and A3 Adenosine Receptors Antagonists. J. Med. Chem. 2003, 46 (7), 1229-1241. View Source
- [2] Ongini, E.; Dionisotti, S.; Gessi, S.; Irenius, E.; Fredholm, B. B. Comparison of CGS 15943, ZM 241385 and SCH 58261 as Antagonists at Human Adenosine Receptors. Naunyn-Schmiedeberg's Arch. Pharmacol. 1999, 359 (1), 7-10. View Source
- [3] Cheong, S. L.; Federico, S.; Venkatesan, G.; Paira, P.; Shao, Y. M.; Spalluto, G.; Yap, C. W.; Pastorin, G. Pharmacophore Elucidation for a New Series of 2-Aryl-Pyrazolo-Triazolo-Pyrimidines as Potent Human A3 Adenosine Receptor Antagonists. Bioorg. Med. Chem. Lett. 2011, 21 (10), 2898-2905. View Source
